Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate is an organic compound that features a furan ring substituted with a methyl ester group and a sulfonylmethyl group attached to a tert-butylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the methyl ester group: This can be achieved through esterification reactions, where the furan-2-carboxylic acid is treated with methanol in the presence of an acid catalyst.
Attachment of the sulfonylmethyl group: This step involves the reaction of the furan derivative with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the sulfonylmethyl group and tert-butylbenzene moiety.
Methyl 5-(methylsulfonyl)furan-2-carboxylate: Contains a methylsulfonyl group instead of the tert-butylbenzenesulfonyl group.
Methyl 5-[(4-methylbenzenesulfonyl)methyl]furan-2-carboxylate: Contains a methylbenzenesulfonyl group instead of the tert-butylbenzenesulfonyl group.
Uniqueness
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate is unique due to the presence of the bulky tert-butylbenzenesulfonyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart specific properties that are advantageous in certain applications, such as increased stability or selectivity in biological systems.
Properties
IUPAC Name |
methyl 5-[(4-tert-butylphenyl)sulfonylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-17(2,3)12-5-8-14(9-6-12)23(19,20)11-13-7-10-15(22-13)16(18)21-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENJXGQYPZQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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